molecular formula C20H13FO3 B5816570 4-fluorophenyl 9H-xanthene-9-carboxylate

4-fluorophenyl 9H-xanthene-9-carboxylate

Cat. No. B5816570
M. Wt: 320.3 g/mol
InChI Key: OVHXXHAKVSZJMV-UHFFFAOYSA-N
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Description

4-fluorophenyl 9H-xanthene-9-carboxylate, also known as FXP, is a synthetic compound that belongs to the xanthene family. Xanthene derivatives have been widely used in various fields, including medicine, biology, and chemistry, due to their unique properties. FXP is a promising compound that has been extensively studied for its potential applications in scientific research.

Mechanism of Action

4-fluorophenyl 9H-xanthene-9-carboxylate works by binding to specific targets, such as proteins or nucleic acids, and emitting fluorescence upon excitation. The fluorescence intensity of 4-fluorophenyl 9H-xanthene-9-carboxylate is dependent on the local environment, such as pH, polarity, and viscosity. 4-fluorophenyl 9H-xanthene-9-carboxylate can also undergo photochemical reactions, such as photoisomerization and photobleaching, which can affect its fluorescence properties.
Biochemical and Physiological Effects:
4-fluorophenyl 9H-xanthene-9-carboxylate has been shown to have minimal toxicity and low cytotoxicity in various cell lines. 4-fluorophenyl 9H-xanthene-9-carboxylate can also penetrate cell membranes and localize in specific organelles, such as the mitochondria and lysosomes. 4-fluorophenyl 9H-xanthene-9-carboxylate can affect cellular processes, such as cell division and apoptosis, by labeling specific proteins or nucleic acids.

Advantages and Limitations for Lab Experiments

4-fluorophenyl 9H-xanthene-9-carboxylate has several advantages over other fluorescent probes, such as high photostability, low toxicity, and high quantum yield. 4-fluorophenyl 9H-xanthene-9-carboxylate can also be easily synthesized and purified. However, 4-fluorophenyl 9H-xanthene-9-carboxylate has some limitations, such as limited water solubility and sensitivity to pH changes. 4-fluorophenyl 9H-xanthene-9-carboxylate also requires excitation at a specific wavelength, which can limit its application in certain experimental settings.

Future Directions

4-fluorophenyl 9H-xanthene-9-carboxylate has a wide range of potential applications in scientific research, including drug discovery, disease diagnosis, and cell imaging. Future research could focus on developing new derivatives of 4-fluorophenyl 9H-xanthene-9-carboxylate with improved properties, such as water solubility and pH sensitivity. 4-fluorophenyl 9H-xanthene-9-carboxylate could also be used in combination with other probes or imaging techniques, such as fluorescence resonance energy transfer (FRET) or super-resolution microscopy. Overall, 4-fluorophenyl 9H-xanthene-9-carboxylate is a promising compound that has the potential to advance scientific research in various fields.

Synthesis Methods

The synthesis of 4-fluorophenyl 9H-xanthene-9-carboxylate involves the reaction of 4-fluorophenol with phthalic anhydride in the presence of a catalyst, such as sulfuric acid or zinc chloride. The resulting intermediate is then treated with acetic anhydride to yield 4-fluorophenyl 9H-xanthene-9-carboxylate. The purity of 4-fluorophenyl 9H-xanthene-9-carboxylate can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

4-fluorophenyl 9H-xanthene-9-carboxylate has been widely used as a fluorescent probe in various scientific research fields, including biochemistry, cell biology, and pharmacology. 4-fluorophenyl 9H-xanthene-9-carboxylate can be used to label proteins, nucleic acids, and other biomolecules for imaging and detection purposes. 4-fluorophenyl 9H-xanthene-9-carboxylate can also be used to study the interaction between molecules and cells, as well as to monitor intracellular processes.

properties

IUPAC Name

(4-fluorophenyl) 9H-xanthene-9-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13FO3/c21-13-9-11-14(12-10-13)23-20(22)19-15-5-1-3-7-17(15)24-18-8-4-2-6-16(18)19/h1-12,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVHXXHAKVSZJMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)OC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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